2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid is a chemical compound that belongs to the class of amino acids modified with tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is , and it has a molecular weight of approximately 283.3 g/mol . The structure features a 4-fluorophenyl group, which contributes to its unique properties and potential biological activities. The presence of the tert-butoxycarbonyl group serves as a protective moiety, commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.
While specific biological activity data for 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid may be limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of fluorophenylacetic acids have been studied for their anti-inflammatory and analgesic effects. The presence of the tert-butoxycarbonyl group suggests potential applications in drug development, particularly in enhancing solubility and stability.
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves several steps:
The compound has potential applications in:
Interaction studies involving this compound could focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
N-Boc-3-Aminophenylacetic acid | 123036-51-1 | 0.98 |
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | 81196-09-0 | 0.97 |
N-Boc-2-(4-Aminophenyl)ethanol | 104060-23-3 | 0.88 |
(4-Formyl-phenyl)-carbamicacidtert-butylester | 144072-30-0 | 0.85 |
tert-Butyl (3-formylphenyl)carbamate | 176980-36-2 | 0.85 |
These compounds are characterized by similar functional groups and structural motifs, yet they may differ significantly in their biological activities and applications. The uniqueness of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid lies in its specific combination of fluorinated aromatic systems and protective groups, which may enhance its stability and reactivity compared to its analogs.